molecular formula C18H20Cl2N4O2 B12581535 N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide CAS No. 642084-66-0

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide

Cat. No.: B12581535
CAS No.: 642084-66-0
M. Wt: 395.3 g/mol
InChI Key: SWQUBIWOJMHSTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide is a chemical compound known for its diverse applications in scientific research. This compound features a pyrazine ring substituted with a 2,6-dichlorophenyl group and a piperidin-1-ylacetamide moiety, making it a unique structure with potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a condensation reaction between appropriate precursors.

    Substitution with 2,6-Dichlorophenyl Group: The pyrazine ring is then substituted with a 2,6-dichlorophenyl group using a nucleophilic aromatic substitution reaction.

    Attachment of Piperidin-1-ylacetamide Moiety: The final step involves the attachment of the piperidin-1-ylacetamide moiety through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazine ring.

Scientific Research Applications

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide involves interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}ethenesulfonamide
  • N-[5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-yl]ethenesulfonamide

Uniqueness

N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide is unique due to its specific substitution pattern and the presence of the piperidin-1-ylacetamide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

CAS No.

642084-66-0

Molecular Formula

C18H20Cl2N4O2

Molecular Weight

395.3 g/mol

IUPAC Name

N-[5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-yl]-2-piperidin-1-ylacetamide

InChI

InChI=1S/C18H20Cl2N4O2/c19-14-5-4-6-15(20)13(14)12-26-18-10-21-16(9-22-18)23-17(25)11-24-7-2-1-3-8-24/h4-6,9-10H,1-3,7-8,11-12H2,(H,21,23,25)

InChI Key

SWQUBIWOJMHSTB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CN=C(C=N2)OCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.